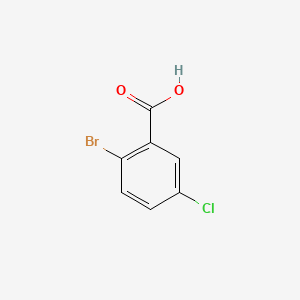

2-Bromo-5-chlorobenzoic acid

Description

Significance of Halogenated Aromatic Carboxylic Acids as Precursors and Synthons in Chemical Sciences

Halogenated aromatic carboxylic acids are a class of organic compounds that have garnered substantial interest in the chemical sciences. Their importance lies in their role as versatile precursors and synthons—building blocks used in the synthesis of more complex molecules. chemimpex.com The presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to the aromatic ring, along with a carboxylic acid group, imparts unique reactivity and properties to these molecules. numberanalytics.com

These compounds are fundamental in various industrial and biological processes. numberanalytics.com They serve as crucial intermediates in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals (such as herbicides and pesticides), and specialty polymers. chemimpex.comevitachem.comglindiachemicals.com In pharmaceutical development, the incorporation of halogen atoms can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. glindiachemicals.com For instance, halogenated benzoic acids are key starting materials for synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. glindiachemicals.com

The utility of halogenated aromatic carboxylic acids is also prominent in synthetic organic chemistry. They readily participate in a variety of chemical transformations, including metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which are powerful methods for forming carbon-carbon bonds and constructing complex biaryl structures. evitachem.com Furthermore, the carboxylic acid group itself can be converted into other functional groups, or it can be removed through a process known as halodecarboxylation, which provides a strategic route to synthesize aryl halides. acs.orgnih.gov This method is particularly valuable as it allows for the preparation of regioisomers that may be difficult to obtain through direct halogenation of the aromatic ring. acs.org The wide commercial availability and relative stability of many carboxylic acids further enhance their appeal as foundational materials in both academic research and industrial-scale synthesis. acs.orgnih.gov

Positional Isomerism and Reactivity Considerations in Dihalobenzoic Acids

Positional isomerism is a critical concept in the study of dihalobenzoic acids, as the specific locations of the two halogen atoms and the carboxylic acid group on the benzene (B151609) ring profoundly influence the molecule's physical and chemical properties. dergipark.org.trcreative-chemistry.org.uk Positional isomers share the same molecular formula but differ in the arrangement of their functional groups on the carbon skeleton. dergipark.org.trsolubilityofthings.com This structural variance leads to distinct differences in reactivity, acidity, and biological activity. dergipark.org.trnih.gov

The electronic effects of the substituents are paramount. Halogens are electron-withdrawing through induction but can be electron-donating through resonance. The carboxylic acid group is an electron-withdrawing and meta-directing substituent for electrophilic aromatic substitution reactions. numberanalytics.com The interplay of these electronic effects, which varies with the relative positions of the groups, dictates the reactivity of the aromatic ring and the acidity of the carboxyl group.

For example, in dihalobenzoic acids, the position of the halogens relative to the carboxylic acid affects the ease of nucleophilic aromatic substitution. A halogen at the ortho or para position to an activating group is typically more susceptible to substitution. The different bond dissociation energies of carbon-halogen bonds (C-Br vs. C-Cl) also introduce another layer of selectivity in reactions. In the case of 2-bromo-5-chlorobenzoic acid and its isomer 5-bromo-2-chlorobenzoic acid, the interchange of the bromine and chlorine positions at carbons 2 and 5 leads to different chemical environments and, consequently, different reactivity patterns in synthetic transformations. The ortho-bromo substitution in this compound makes it particularly useful for directed metalation strategies and certain cross-coupling reactions.

Overview of this compound within the Context of Multifunctional Halogenated Aromatics

This compound is a prime example of a multifunctional halogenated aromatic compound, embodying the synthetic versatility discussed previously. With a bromine atom at the ortho position and a chlorine atom at the meta position relative to the carboxylic acid group, it possesses a unique substitution pattern that makes it a valuable intermediate in various synthetic applications. chemimpex.com

This compound is a key building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. chemimpex.com Its structure is also integral to the creation of agricultural chemicals and specialty polymers, where it can impart desirable properties like thermal stability and chemical resistance. chemimpex.com Researchers utilize this compound for its ability to participate in electrophilic aromatic substitution and other reactions to create novel therapeutic agents and modify the biological activity in drug design. chemimpex.com For example, it has been used in the preparation of N-benzyl-2-bromo-5-chlorobenzamide and serves as a precursor for the synthesis of 2-Amino-5-chlorobenzoic Acid. chemicalbook.comrsc.org

The distinct reactivity conferred by the ortho-bromine and meta-chlorine substituents allows for selective functionalization, making it a crucial component for building complex molecular architectures in both academic and industrial research settings. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 21739-93-5 | chemimpex.comsigmaaldrich.comnih.gov |

| Molecular Formula | C₇H₄BrClO₂ | chemimpex.comsigmaaldrich.comnih.gov |

| Molecular Weight | 235.46 g/mol | chemimpex.comsigmaaldrich.comnih.gov |

| Appearance | White to brown powder | chemimpex.com |

| Melting Point | 153-157 °C | sigmaaldrich.com |

| SMILES | OC(=O)c1cc(Cl)ccc1Br | sigmaaldrich.com |

| InChI | 1S/C7H4BrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | sigmaaldrich.comnih.gov |

| InChIKey | RBCPJQQJBAQSOU-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCPJQQJBAQSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176133 | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21739-93-5 | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21739-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021739935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-chlorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-5-chlorobenzoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78CLH7Z88F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Process Optimization for 2 Bromo 5 Chlorobenzoic Acid

Established Synthetic Routes and Reaction Conditions

Bromination of 2-chlorobenzoic acid as a Primary Synthetic Strategy

A prevalent method for synthesizing 2-bromo-5-chlorobenzoic acid involves the electrophilic bromination of 2-chlorobenzoic acid. This approach is favored for its directness. However, controlling the regioselectivity to favor the desired 5-bromo isomer over other potential isomers, such as the 3-bromo or 4-bromo derivatives, is a critical challenge. google.com The electronic properties of the starting material, with a deactivating carboxylic acid group and a weakly deactivating chloro group, influence the position of the incoming bromo group.

The use of N-Bromosuccinimide (NBS) in a strong acidic medium, such as concentrated sulfuric acid, is a well-documented method for the monobromination of deactivated aromatic compounds. researchgate.net This system is effective for the synthesis of this compound from 2-chlorobenzoic acid. google.com The acidic environment enhances the electrophilicity of the bromine species generated from NBS, facilitating the substitution on the electron-deficient aromatic ring. While this method can improve selectivity compared to others, the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer can still occur, typically around 10%, which may necessitate further purification steps. google.compatsnap.com

A typical procedure involves reacting 2-chlorobenzoic acid with NBS in concentrated sulfuric acid at a controlled temperature, often between 10-50°C. google.comgoogle.com After the reaction is complete, the mixture is poured into an ice-water bath to precipitate the crude product. chemicalbook.com

| Reagents | Conditions | Yield | Purity | Reference |

| 2-chlorobenzoic acid, NBS, conc. H2SO4 | 30°C, 10 min | 85.0% | High | chemicalbook.com |

| 2-chlorobenzoic acid, NBS, H2SO4 | 10-50°C | - | 60-70% selectivity for 5-bromo isomer | google.com |

Elemental bromine (Br₂) can also be employed for the bromination of 2-chlorobenzoic acid. However, direct bromination with elemental bromine can sometimes lead to a lack of selectivity and the formation of multiple brominated byproducts. nih.gov To improve the process, this reaction is often carried out in the presence of a catalyst.

Other brominating agents and systems have been explored. For instance, a combination of sodium bromide and potassium bromate (B103136) in the presence of sulfuric acid has been used, though it may result in lower selectivity. google.com Another approach involves using a sodium bromide and sodium periodate (B1199274) system in aqueous sulfuric acid. researchgate.net While effective, the use of sodium periodate can lead to iodine-containing wastewater, presenting environmental and cost challenges for industrial-scale production. google.compatsnap.com

Catalysts play a crucial role in directing the regioselectivity of the bromination of 2-chlorobenzoic acid, aiming to maximize the yield of the desired 5-bromo isomer. Iron powder or iron(III) halides are common Lewis acid catalysts used in electrophilic aromatic bromination.

In the context of using NBS in sulfuric acid, the addition of sulfur-containing compounds with reducing properties, such as sodium sulfide (B99878), sodium sulfite (B76179), or potassium sulfide, has been shown to significantly improve selectivity. google.comgoogle.com These catalysts are believed to inhibit the formation of the undesired 4-bromo isomer by influencing the position of sulfonation on the aromatic ring, which in turn directs the bromination. google.comgoogle.com By employing these catalysts, a high purity of over 99.5% for 5-bromo-2-chlorobenzoic acid can be achieved after a single refining step, with yields reaching up to 85%. google.com The molar ratio of 2-chlorobenzoic acid to NBS to the sulfur-containing catalyst is a key parameter to optimize, with a common ratio being approximately 1:1:0.4. google.comchemicalbook.com

| Catalyst | Effect | Reference |

| Sodium Sulfide/Sulfite, Potassium Sulfide | Inhibits formation of 4-bromo isomer, increases selectivity | google.comgoogle.com |

| Iron Powder | Catalyst for bromination with elemental bromine |

The solubility of the starting material and intermediates can be influenced by the solvent choice. For example, 2-chlorobenzoic acid is soluble in toluene, a non-polar solvent, due to the formation of symmetrical dimers and the out-of-plane twisting of the carboxylic acid group caused by the ortho-chloro substituent, which destabilizes the crystal lattice. quora.com

After the reaction, purification is commonly performed by recrystallization. A variety of solvents can be used for this purpose, including water, methanol (B129727), ethanol (B145695), acetic acid, isopropanol, and toluene, or mixtures thereof. google.comgoogle.comgoogle.com For instance, a mixture of methanol and water is effective for recrystallizing the crude product obtained from the NBS/sulfuric acid method. chemicalbook.com

Synthesis via Bromination and Hydrolysis of 2-Chlorobenzotrichloride

An alternative industrial route to this compound starts with 2-chlorobenzotrichloride. google.comgoogle.compatsnap.com This method involves a two-step "one-pot" process: the bromination of 2-chlorobenzotrichloride followed by the hydrolysis of the resulting 2-chloro-5-bromobenzotrichloride. google.compatsnap.com

In the first step, 2-chlorobenzotrichloride is reacted with a brominating agent, which can include elemental bromine, N-bromosuccinimide (NBS), or dibromohydantoin, in the presence of a catalyst such as iron powder, ferric chloride, or ferric bromide. google.comgoogle.com This reaction yields 2-chloro-5-bromobenzotrichloride.

The intermediate does not need to be purified. google.compatsnap.com In the second step, the 2-chloro-5-bromobenzotrichloride undergoes hydrolysis under acidic conditions to yield the final product, this compound. google.com The hydrolysis is typically carried out at temperatures ranging from 40°C to 150°C for 2 to 10 hours. google.com This method is reported to produce high yields (over 95%) and high purity (80-92%) with low production costs and minimal waste. google.compatsnap.com

A similar strategy involves the bromination of 2-chlorobenzonitrile (B47944) to form 5-bromo-2-chlorobenzonitrile (B107219), which is then hydrolyzed under alkaline conditions to produce the benzoate (B1203000) salt. google.com Subsequent acidification yields this compound with high purity and yield. The strong directing effect of the cyano group in 2-chlorobenzonitrile leads to high regioselectivity during bromination. google.com

| Starting Material | Key Steps | Advantages | Reference |

| 2-Chlorobenzotrichloride | 1. Bromination 2. Hydrolysis | High yield (>95%), high purity (80-92%), one-pot synthesis, low cost | google.compatsnap.com |

| 2-Chlorobenzonitrile | 1. Bromination 2. Alkaline Hydrolysis 3. Acidification | High regioselectivity, high yield and purity | google.com |

Preparation from 2-Chlorobenzonitrile through Bromination and Subsequent Hydrolysis

A significant synthetic route to this compound involves the bromination of 2-chlorobenzonitrile, followed by hydrolysis. google.comsmolecule.com This process begins with the bromination of 2-chlorobenzonitrile to form 5-bromo-2-chlorobenzonitrile. google.com The strong directing effect of the cyano group facilitates high regioselectivity, leading to fewer byproducts.

The subsequent step is the hydrolysis of the 5-bromo-2-chlorobenzonitrile intermediate. google.com This is typically carried out in the presence of an alkali, such as sodium hydroxide (B78521), to generate the sodium salt of 5-bromo-2-chlorobenzoic acid. google.comchemicalbook.com The reaction is then acidified with a protonic acid, like hydrochloric acid, to precipitate the final product, this compound. google.comchemicalbook.com This method is noted for its potential to produce the target compound with high purity and yield. chemicalbook.com Reaction temperatures for this process can range from -10°C to 100°C, with reaction times between 2 and 12 hours.

A specific example of the hydrolysis step involves adding 5-bromo-2-chlorobenzonitrile to a solution of sodium hydroxide in water. The mixture is heated, and after the reaction is complete, it is cooled and acidified with concentrated hydrochloric acid to yield the final product. chemicalbook.com This process has been reported to achieve a yield of 85.9% with a purity of 99.90%. chemicalbook.com

Synthesis from 5-Bromo-2-aminobenzoic Acid Derivatives through Diazotization and Chlorination

Another established pathway to this compound utilizes 5-bromo-2-aminobenzoic acid derivatives as starting materials. google.comwipo.intwipo.int This method involves a two-step process of diazotization and chlorination, followed by hydrolysis. google.comwipo.intepo.org The initial step is the diazotization of a 5-bromo-2-aminobenzoic acid derivative. google.comepo.org For instance, 5-bromo-2-aminobenzoic acid ethyl ester is treated with a diazotizing agent, such as sodium nitrite (B80452) in a hydrochloric acid solution, at low temperatures (e.g., -5 to 6°C) to form a diazonium salt. google.com

The subsequent chlorination, often a Sandmeyer-type reaction, introduces the chloro substituent. researchgate.net This is followed by hydrolysis of the ester group to yield 5-bromo-2-chlorobenzoic acid. google.comwipo.int For example, the intermediate 5-bromo-2-chlorobenzoic acid ethyl ester is hydrolyzed using a sodium hydroxide solution, followed by acidification with concentrated hydrochloric acid. google.com This entire three-step process, starting from the aminobenzoic acid derivative, has been reported to achieve a total yield of 89.8% with a purity of 99.6%. google.com This route is considered advantageous for industrial production due to its high reaction yield, good purity, and minimal isomer impurities. google.comwipo.intwipo.int

Alternative Synthetic Pathways and Multi-step Approaches

Several other synthetic strategies for producing this compound have been explored. One such method starts from salicylic (B10762653) acid, which is first brominated to give 2-hydroxy-5-bromobenzoic acid and then chlorinated to yield the final product. google.com This approach is considered to have a novel synthetic route, low production cost, and reduced environmental pollution, making it suitable for industrial production. google.com

Another multi-step approach begins with 2-chlorobenzoic acid. This undergoes chlorination, amidation, and cyclization, followed by bromination and hydrolysis to produce this compound. google.comepo.orgpatsnap.com However, this route is noted to be lengthy and involves corrosive and hazardous reagents, making it less ideal for industrial-scale manufacturing. google.comepo.org

A different route starts with 2-chloro-trichloromethyl-benzene, which is brominated and then hydrolyzed. google.comgoogle.com While this method can produce the desired compound in high yield (over 95%), the starting material is costly, and the hydrolysis step can be challenging, often leading to isomer impurities that require further purification. google.comgoogle.com

Furthermore, a six-step process starting from dimethyl terephthalate (B1205515) has been developed for a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. researchgate.netthieme-connect.com This process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, and has been successfully scaled up to 70 kg batches with a total yield of 24%. researchgate.netthieme-connect.com

Advanced Synthetic Strategies and Process Intensification

Development of High-Selectivity Preparation Methods to Minimize Isomer Impurities

A significant challenge in the synthesis of this compound is the formation of unwanted isomers, particularly 4-bromo-2-chlorobenzoic acid. google.com To address this, methods focusing on high selectivity have been developed. One effective approach is the monobromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system. google.com The key to enhancing selectivity in this reaction is the addition of a catalyst, such as sodium sulfide, sodium sulfite, or potassium sulfide. google.com These sulfur-containing reducing salts inhibit the formation of the 4-bromo isomer. google.com

This method has been shown to produce 5-bromo-2-chlorobenzoic acid with a purity of over 99.5% after a single refining step, and a yield of up to 85%. google.com The reaction is typically carried out at temperatures between 10-50°C. google.com The use of these catalysts is crucial, as bromination without them can result in about 10% of the undesired 4-bromo-2-chlorobenzoic acid impurity. google.com

The table below summarizes the effect of different catalysts on the selectivity of the bromination of 2-chlorobenzoic acid.

| Catalyst | Undesired Isomer (4-bromo-2-chlorobenzoic acid) Formation | Reference |

| None | ~10% | google.com |

| Sodium Sulfide | Significantly suppressed | google.com |

| Sodium Sulfite | Significantly suppressed | google.com |

| Potassium Sulfide | Significantly suppressed | google.com |

Design of Environmentally Benign Synthetic Protocols

Efforts have been made to develop more environmentally friendly or "green" synthetic routes for this compound and related compounds. researchgate.net One approach focuses on using less hazardous reagents and minimizing waste. For example, a method utilizing salicylic acid as a starting material is considered to have lower environmental pollution. google.com

Another strategy involves the use of catalytic systems to replace stoichiometric reagents that produce significant waste. acs.org For instance, the use of N-bromosuccinimide (NBS) in a sulfuric acid system with a sulfur-containing catalyst is considered a more environmentally friendly approach as it simplifies the process and reduces impurities, thereby minimizing the need for extensive purification steps that can generate more waste. google.com

Furthermore, the development of biocatalytic methods, although not yet applied directly to this compound, represents a promising avenue for green chemistry in the synthesis of related halogenated compounds. researchgate.net These methods operate under mild conditions and can offer high selectivity, reducing the environmental impact. researchgate.net

Considerations for Industrial Production: Scalability, Efficiency, and Cost-Effectiveness

For the industrial production of this compound, several factors are paramount: scalability, efficiency, and cost-effectiveness. google.com The chosen synthetic route must be amenable to large-scale production without compromising yield or purity. researchgate.net

The method starting from 5-bromo-2-aminobenzoic acid derivatives is considered suitable for industrial production due to its high yield, good purity, and low cost. google.comwipo.intwipo.int Similarly, the synthesis from 2-chlorobenzonitrile is also considered a viable industrial method.

In contrast, routes involving expensive starting materials, such as 2-chloro-trichloromethyl-benzene, or those with long reaction sequences and hazardous reagents, are less suitable for industrial scale-up. google.comepo.org

Process optimization is key to improving efficiency and cost-effectiveness. This includes the use of cheap and readily available starting materials, avoiding toxic reagents, and simplifying purification steps. For instance, the high-selectivity bromination of 2-chlorobenzoic acid using a catalyst allows for a high-purity product with a single refining step, which is highly advantageous for industrial processes. google.com

A case study on a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrated a scalable process that was successfully run on a 70 kg batch with a significant cost reduction, highlighting the importance of process development for industrial manufacturing. researchgate.netthieme-connect.com

The following table provides a comparative overview of different synthetic routes concerning their suitability for industrial production.

| Starting Material | Key Advantages for Industrial Production | Key Disadvantages for Industrial Production | Reference(s) |

| 2-Chlorobenzonitrile | High regioselectivity, high purity and yield | - | google.com |

| 5-Bromo-2-aminobenzoic acid derivatives | High yield, good purity, few isomer impurities, low cost | - | google.comwipo.intwipo.int |

| 2-Chlorobenzoic acid (with catalyst) | Simple process, cheap raw materials, high purity with one refining step, high yield, low cost | Requires careful control of reaction conditions | google.com |

| Salicylic acid | Inexpensive starting material, lower environmental pollution | - | google.com |

| 2-Chloro-trichloromethyl-benzene | High yield | Expensive starting material, difficult hydrolysis, isomer impurities | google.comgoogle.com |

| 2-Chlorobenzoic acid (multi-step with cyclization) | - | Long reaction steps, use of corrosive and dangerous reagents, higher cost | google.comepo.org |

| Dimethyl terephthalate (for a related compound) | Scalable, cost reduction | Multi-step process with moderate overall yield | researchgate.netthieme-connect.com |

Purity and Yield Enhancement Techniques in Synthetic Processes

Recrystallization

Recrystallization is a fundamental and widely employed technique for the purification of crude this compound. The method relies on the differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures. The crude product is dissolved in a hot solvent, and as the solution cools, the less soluble this compound crystallizes out, leaving the more soluble impurities in the solution (mother liquor).

The choice of solvent is critical for effective purification. An ideal solvent will dissolve a large amount of the compound at high temperatures but only a small amount at low temperatures. Several solvents and solvent systems have been reported for the recrystallization of bromo-chlorobenzoic acid isomers, leading to significant improvements in purity. For instance, processes for the related isomer, 5-bromo-2-chlorobenzoic acid, have demonstrated that single-solvent or mixed-solvent recrystallization can increase purity to over 99.5%. google.com

Commonly used solvents for the recrystallization of bromo-chlorobenzoic acids include alcohols, organic acids, and water-based systems. google.comgoogle.com The selection depends on the specific impurity profile of the crude product.

Table 1: Solvents for Recrystallization of Bromo-chlorobenzoic Acids

| Solvent/Solvent System | Target Compound | Observations |

|---|---|---|

| Water | 5-Bromo-2-chlorobenzoic acid | Effective for removing polar impurities. google.com |

| Methanol | 5-Bromo-2-chlorobenzoic acid | Often used for its good dissolving power at high temperatures. google.comgoogle.com |

| Ethanol | 5-Bromo-2-chlorobenzoic acid | A common choice for achieving high purity crystals. google.comgoogle.com |

| Isopropanol | 5-Bromo-2-chlorobenzoic acid | Another effective alcohol for purification. google.comgoogle.com |

| Acetic Acid | 5-Bromo-2-chlorobenzoic acid | Used as a solvent, particularly when the synthesis is conducted in an acidic medium. google.comgoogle.com |

| Toluene | 5-Bromo-2-chlorobenzoic acid | An alternative for purifying products from specific synthetic routes. google.comgoogle.com |

| Methanol/Water | 5-Bromo-2-chlorobenzoic acid | A mixed-solvent system that can be fine-tuned for optimal solubility and crystallization. chemicalbook.com |

This table is interactive. Users can sort the data by clicking on the column headers.

Chromatographic Methods

For achieving very high levels of purity or for isolating the product from complex mixtures, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool to determine the purity of this compound and can also be scaled for preparative separation. sielc.comvwr.com

Reverse-phase HPLC methods are commonly used, typically involving a C18 column. sielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous component, which is acidified with an agent such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is highly effective for separating this compound from closely related isomers and other impurities that may not be efficiently removed by recrystallization alone.

Process Optimization for Yield Enhancement

Optimizing the parameters of the synthetic process is crucial for maximizing the yield and minimizing the formation of impurities from the outset. Key factors include the choice of catalysts, solvents, reaction temperature, and reaction time.

In the bromination of 3-chlorobenzaldehyde (B42229) to produce 2-bromo-5-chlorobenzaldehyde (B66733) (a precursor), controlling the reaction temperature and the rate of addition of the brominating agent, N-bromosuccinimide (NBS), was found to be critical. google.com Staged temperature profiles, where the reaction is initiated at a low temperature and then gradually warmed, have been shown to improve both yield and purity. google.com

Catalyst selection also plays a pivotal role. In the synthesis of 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, the use of a sulfur-containing catalyst like sodium sulfite was found to inhibit the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer, thereby increasing the selectivity and the yield of the target compound. google.com Similarly, catalyst screening with agents like p-Toluenesulfonic acid (pTSA) or sulfuric acid has been shown to enhance the efficiency of related esterification reactions.

The choice of solvent can also influence reaction outcomes. Polar aprotic solvents, such as dimethylformamide (DMF), can improve the solubility of halogenated intermediates, potentially leading to better reaction rates and yields.

Table 2: Impact of Reaction Conditions on Yield and Purity of Halogenated Benzoic Acids and Precursors

| Starting Material | Reagents/Catalyst | Key Conditions | Purity | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chlorobenzoic acid | NBS, Sulfuric acid, Sodium sulfite | 10°C, 120 min | >99.5% | 85% | google.com |

| 2-Chlorobenzonitrile | Bromination reagent, then hydrolysis | Industrial Process | High | High | |

| 3-Chlorobenzaldehyde | NBS, Iodine catalyst | ≤15°C then 50°C | 98.0% | 79.0% | google.com |

This table is interactive. Users can sort the data by clicking on the column headers.

By systematically applying these purity and yield enhancement techniques—ranging from classical recrystallization to modern chromatographic separation and meticulous process optimization—the synthesis of this compound can be rendered more efficient, cost-effective, and suitable for high-stakes industrial applications.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Chlorobenzoic Acid Transformations

Electrophilic Aromatic Substitution Reactions

2-Bromo-5-chlorobenzoic acid can undergo electrophilic aromatic substitution reactions. cymitquimica.comglindiachemicals.comcymitquimica.com The two halogen atoms (bromine and chlorine) are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack. However, they are ortho-, para-directing, while the carboxylic acid group is a meta-directing deactivator. The combined influence of these substituents directs incoming electrophiles to specific positions on the ring.

A primary example of this type of reaction is in the synthesis of 5-bromo-2-chlorobenzoic acid itself, which is often prepared via the electrophilic bromination of 2-chlorobenzoic acid. google.compatsnap.com In this reaction, the directing effects of the ortho-chlorine atom and the meta-carboxylic acid group guide the incoming bromine electrophile to the C-5 position. google.com To achieve high selectivity and yield, the reaction is commonly carried out using N-bromosuccinimide (NBS) in a sulfuric acid system. google.com The use of specific catalysts, such as sodium sulfide (B99878) or sodium sulfite (B76179), can further enhance selectivity by inhibiting the formation of the undesired 4-bromo-2-chlorobenzoic acid isomer. google.com

Table 1: Conditions for Selective Bromination of 2-Chlorobenzoic Acid

| Reagents | Catalyst/Solvent | Key Outcome | Reference |

|---|---|---|---|

| 2-chlorobenzoic acid, N-bromosuccinimide (NBS) | Sulfuric acid | High selectivity for 5-bromo-2-chlorobenzoic acid. | google.com |

| 2-chlorobenzoic acid, NBS | Sulfuric acid, with sodium sulfite or potassium sulfide | Inhibits formation of 4-bromo isomer, improving purity. | google.com |

| 2-chlorobenzotrichloride, Bromine | Catalyst, followed by acid hydrolysis | One-pot synthesis method for industrial production. | google.com |

Nucleophilic Aromatic Substitution Reactions

The halogen substituents on the benzene (B151609) ring of this compound make it a substrate for nucleophilic aromatic substitution (SNAF) reactions. glindiachemicals.com The electron-withdrawing nature of the halogens and the carboxylic acid group activates the ring for attack by nucleophiles. The bromine atom is located at the ortho position relative to the carboxylic acid group, while the chlorine is at the meta position. vulcanchem.com This substitution pattern makes the compound useful for regioselective modifications, allowing for further functionalization of the molecule. evitachem.com For instance, research suggests the potential for nucleophilic substitution to occur at the chlorine position. The ortho-bromine substitution is particularly noted for making the compound a useful participant in these reactions. vulcanchem.com

Reduction Reactions for Derivatization

This compound and its derivatives can undergo reduction reactions to form other corresponding benzoic acid derivatives. While specific studies focusing solely on the reduction of the carboxylic acid or the aromatic ring of this compound are not extensively detailed in the provided context, the reduction of other functional groups on related structures is a common strategy in multi-step syntheses. For example, in a synthetic route to prepare 5-bromo-2-chlorobenzoic acid, an intermediate derived from 2-nitrobenzoic acid undergoes a reduction reaction to convert the nitro group into an amino group. patsnap.com Furthermore, reducing agents like sodium borohydride (B1222165) are employed in reactions involving similar substituted benzoic acids, indicating a potential pathway for creating reduced derivatives. scribd.com

Dehalogenation Mechanisms and Pathways

The dehalogenation of this compound involves the cleavage of the carbon-halogen bonds. A key factor governing this process is the difference in bond dissociation energy (BDE) between the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds. The C-Br bond has a lower BDE (approximately 276 kJ/mol) compared to the C-Cl bond (approximately 397 kJ/mol). vulcanchem.com This difference dictates that under reductive conditions, the C-Br bond is preferentially cleaved. vulcanchem.com

The generally accepted mechanism involves a sequence of halide expulsion and hydrogen addition. electrochemsci.orgchemicalbook.com The process begins with the molecule accepting an electron to form a radical anion. This unstable intermediate then loses a bromide ion from the C-5 position to form a 2-chlorobenzoate (B514982) free radical. electrochemsci.org This radical subsequently accepts another electron and a proton (from the solvent, e.g., water) to yield the intermediate, 2-chlorobenzoate. electrochemsci.org The dehalogenation process can then continue, with the C-Cl bond breaking in a similar fashion to ultimately produce the final halogen-free product, benzoate (B1203000). electrochemsci.org

Table 2: Bond Dissociation Energies (BDE) for Halogens on the Aromatic Ring

| Bond | Approximate Bond Dissociation Energy (kJ/mol) | Implication for Reactivity | Reference |

|---|---|---|---|

| C-Br | ~276 | Preferential cleavage under reductive conditions. | vulcanchem.com |

| C-Cl | ~397 | More stable; requires stronger conditions for cleavage. | vulcanchem.com |

The dehalogenation of this compound has been specifically investigated using electrochemical methods. In one study, the electroreductive dehalogenation was performed in a sodium hydroxide (B78521) (NaOH) aqueous solution using a dendritic silver/copper (Ag/Cu) electrode, which demonstrated high electrocatalytic activity. electrochemsci.org

Cyclic voltammetry experiments showed that the reduction process begins at an onset potential of approximately -0.9 V, with a peak reduction current observed at -1.30 V on the Ag/Cu electrode. electrochemsci.org The identity of the reaction intermediate and the final product was confirmed using techniques such as in-situ Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC). electrochemsci.org These analyses confirmed that the primary intermediate is 2-chlorobenzoate and the end product is benzoate, with no other compounds detected. electrochemsci.org This electroinduced method highlights a controlled pathway for dehalogenation. electrochemsci.orgchemicalbook.com

The difference in bond dissociation energies between the C-Br and C-Cl bonds allows for the selective removal of the halogens. vulcanchem.com During electroreductive dehalogenation, the bromine atom is removed first because the C-Br bond is weaker and easier to break than the C-Cl bond. electrochemsci.orgchemicalbook.com This selective process is demonstrated by the detection of 2-chlorobenzoate as the main intermediate, where only the bromine atom has been replaced by hydrogen. electrochemsci.org This inherent selectivity makes it possible to synthesize 2-chlorobenzoic acid from this compound under controlled reductive conditions. electrochemsci.orgsmolecule.com

Carboxylic Acid Group Reactivity and Derivatization

The carboxylic acid group in this compound is a key site for derivatization, allowing for the synthesis of esters, amides, and other related compounds. cymitquimica.com

One of the most common reactions is Fischer esterification. For example, the ethyl ester of this compound can be synthesized by reacting the parent acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, typically under reflux conditions. evitachem.com The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for attack by the alcohol. evitachem.com Similarly, the methyl ester can also be formed. biosynth.com These esters are valuable intermediates; for instance, they can be used in cyclisation reactions to synthesize heterocyclic compounds. biosynth.com The esterification reaction is reversible, and the ester can be hydrolyzed back to the parent carboxylic acid under either acidic or basic conditions. evitachem.com

Beyond esterification, the carboxylic acid can be converted into amides. The preparation of N-benzyl-2-bromo-5-chlorobenzamide has been documented, demonstrating the utility of the carboxylic acid group in forming amide bonds, likely through an activated intermediate like an acyl chloride. vulcanchem.com These derivatization reactions expand the utility of this compound as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. vulcanchem.comevitachem.comchemimpex.com

Esterification Reactions for Intermediate Synthesis

Esterification of the carboxylic acid group is a common initial step to protect the acid functionality or to create intermediates for further reactions. The resulting esters, such as methyl 2-bromo-5-chlorobenzoate and ethyl 2-bromo-5-chlorobenzoate, are valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. evitachem.comchemimpex.com

A prevalent method for synthesizing these esters is the Fischer esterification process. evitachem.com This reaction involves heating the this compound with an alcohol (like ethanol or methanol) in the presence of a strong acid catalyst, typically sulfuric acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. The reaction proceeds through the elimination of a water molecule to form the ester. evitachem.com These ester intermediates are crucial in the synthesis of biaryl compounds via coupling reactions and in the development of specialty chemicals. evitachem.comchemimpex.com For instance, methyl 2-bromo-5-chlorobenzoate has been utilized as an intermediate in the synthesis of ribonucleotide reductase homologues. biosynth.com

| Reaction Type | Reactants | Catalyst | Key Process | Product Example | Reference |

|---|---|---|---|---|---|

| Fischer Esterification | This compound, Ethanol | Sulfuric Acid (H₂SO₄) | Refluxing the reactants to promote ester formation and elimination of water. | This compound ethyl ester | evitachem.com |

| Esterification | This compound, Methanol (B129727) | Acid Catalyst | Conversion of the carboxylic acid to its methyl ester. | This compound methyl ester | chemimpex.combiosynth.com |

Amidation and Other Carboxyl Group Transformations

Beyond esterification, the carboxyl group of this compound can undergo other important transformations, most notably amidation. The formation of an amide bond is a key reaction in the synthesis of many biologically active compounds.

A common strategy for amidation involves a two-step process. First, the carboxylic acid is converted into a more reactive acyl chloride. This is typically achieved by treating this compound with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. vulcanchem.com The resulting 2-bromo-5-chlorobenzoyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. For example, the reaction with cyclopropylmethylamine in a solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) yields 2-bromo-5-chloro-N-(cyclopropylmethyl)benzamide, with typical yields ranging from 70-85% after purification. vulcanchem.com

Another key transformation is the hydrolysis of its ester derivatives. Under either acidic or basic conditions, esters like this compound ethyl ester can be hydrolyzed, cleaving the ester bond to regenerate the parent this compound. evitachem.com This reactivity allows the carboxylic acid to be protected as an ester during other synthetic steps and then deprotected when needed.

| Step | Reactants | Reagent | Intermediate/Product | Typical Yield | Reference |

|---|---|---|---|---|---|

| 1. Acid Chloride Formation | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2-Bromo-5-chlorobenzoyl chloride | - | vulcanchem.com |

| 2. Amide Formation | 2-Bromo-5-chlorobenzoyl chloride, Cyclopropylmethylamine | - | 2-Bromo-5-chloro-N-(cyclopropylmethyl)benzamide | 70-85% | vulcanchem.com |

Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira couplings) for Functionalization

The halogen atoms on the aromatic ring of this compound and its derivatives are key sites for functionalization via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity difference between the bromine and chlorine atoms (C-Br bonds are generally more reactive than C-Cl bonds in palladium-catalyzed couplings) can potentially allow for selective functionalization. ucd.ie

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with a boronic acid or ester, catalyzed by a palladium complex. This compound and its esters serve as crucial intermediates in synthesizing biaryl compounds through Suzuki-Miyaura coupling. evitachem.com The reaction typically involves a palladium catalyst, a base, and a suitable solvent. The higher reactivity of the C-Br bond compared to the C-Cl bond is a known trend in Suzuki reactions, following the general order of I > Br > Cl. ucd.ie

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide (like an aryl bromide) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. A palladium-catalyzed tandem Heck coupling followed by a 6-endo hydroacyloxylation cyclization has been reported for ortho-halogenated benzoates, including 2-bromo benzoates, reacting with unactivated alkenes to produce functionalized 1-isochromanones in high yields. minstargroup.com This demonstrates the utility of the bromo-substituent in constructing complex heterocyclic systems.

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and typically a copper co-catalyst. mdpi.comlucp.net While direct Sonogashira coupling on this compound is feasible, the reaction is often performed on the corresponding acid chloride in what is known as the acyl Sonogashira reaction. mdpi.com This involves reacting the acyl chloride with a terminal alkyne to produce an α,β-alkynyl ketone. These ketones are versatile intermediates for synthesizing various heterocyclic compounds. mdpi.com Alternatively, protecting-group-free Sonogashira couplings of halogenated benzoic acids have been developed using a Pd(OAc)₂/TPPTS-CuI catalyst system in water, which avoids the need to protect the carboxylic acid group. researchgate.net Studies show that aryl iodides are generally more reactive than aryl bromides under these conditions. researchgate.net

| Reaction | Substrate Type | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide (e.g., 2-Bromo-5-chlorobenzoate) | Boronic Acid/Ester | Palladium complex, Base | Biaryl Compound | evitachem.com |

| Heck Coupling | Aryl Halide (e.g., 2-Bromo-benzoate) | Alkene | Palladium catalyst, Base | Substituted Alkene / Heterocycle | minstargroup.com |

| Sonogashira Coupling | Aryl Halide (e.g., Halogenated benzoic acid) | Terminal Alkyne | Palladium complex, Copper(I) co-catalyst, Base | Substituted Alkyne | mdpi.comresearchgate.net |

Applications in Advanced Organic Synthesis and Material Science

2-Bromo-5-chlorobenzoic Acid as a Versatile Synthetic Building Block

The versatility of this compound in organic synthesis originates from its trifunctional nature, featuring a carboxylic acid group, a bromine atom, and a chlorine atom. google.com This structure provides multiple reactive sites that can be addressed selectively. The differing reactivity of the C-Br and C-Cl bonds, along with the carboxyl group, allows for stepwise and controlled modifications.

The bromine atom, being in the ortho position to the carboxylic acid, is particularly reactive and useful for various transformations. vulcanchem.com This positioning makes the compound suitable for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling to form biaryl compounds, as well as nucleophilic aromatic substitution reactions. vulcanchem.comevitachem.com Researchers leverage these distinct reactive centers to build complex molecular frameworks, making it an essential component in the synthesis of multi-functionalized compounds. chemimpex.comcymitquimica.com It is a recognized precursor for producing other key intermediates, such as 2-Amino-5-chlorobenzoic Acid. vulcanchem.comchemicalbook.com

Synthesis of Complex Molecular Architectures

This compound serves as a crucial starting material for the synthesis of intricate molecular structures, particularly in the pharmaceutical field. chemimpex.com Its ability to participate in various coupling and substitution reactions enables the construction of complex heterocyclic systems and multi-substituted aromatic compounds. vulcanchem.com

A significant application is in the synthesis of modern antidiabetic drugs. google.com It is a key intermediate in the production of several SGLT2 inhibitors, including:

Dapagliflozin

Sotagliflozin

Empagliflozin

Ertugliflozin

Beyond these, it is used to create other complex molecules with potential therapeutic value. For instance, it is a reactant in the one-pot synthesis of indolo[1,2-a]quinazolinones, a class of heterocyclic compounds of pharmaceutical interest, and in the preparation of N-benzyl-2-bromo-5-chlorobenzamide. vulcanchem.com

| Application Area | Synthesized Product Example(s) | Reference(s) |

| Pharmaceuticals | Dapagliflozin, Sotagliflozin, Empagliflozin | google.com |

| Heterocyclic Chemistry | Indolo[1,2-a]quinazolinones | vulcanchem.com |

| Organic Intermediates | N-benzyl-2-bromo-5-chlorobenzamide | vulcanchem.com |

| Biaryl Compounds | Various biaryls via Suzuki-Miyaura coupling | evitachem.com |

Development of Specialty Chemicals for Industrial Applications

In the chemical industry, this compound functions as an important intermediate for producing a range of specialty chemicals. evitachem.comchemimpex.com Its unique halogenated structure is imparted to derivative compounds, which can confer specific, desirable properties for various industrial uses. chemimpex.com

One of the primary applications in this area is the formulation of agrochemicals. chemimpex.com The compound is used in the synthesis of herbicides and pesticides, where the resulting molecules are designed to target specific biological processes in weeds or pests to protect crops and enhance agricultural yields. chemimpex.comchemimpex.com Its role as a precursor extends to the creation of other chemical reagents and building blocks used in broader manufacturing and research settings. alfa-chemical.comcalpaclab.com

Role in the Production of Specialty Polymers and Resins for Enhanced Material Properties

In material science, this compound is utilized in the production of specialty polymers and resins. chemimpex.com When incorporated into polymer chains, its halogenated aromatic structure can significantly enhance the material's properties. chemimpex.com

The presence of bromine and chlorine atoms in the polymer matrix is known to contribute to improved thermal stability and chemical resistance. chemimpex.comchemimpex.com These characteristics are highly sought after in materials designed for demanding industrial applications where exposure to high temperatures or harsh chemical environments is common. chemimpex.com Its application in this field aids in the development of advanced materials with superior performance profiles. chemimpex.com

Utilization in the Synthesis of Dyes

This compound also serves as a precursor in the synthesis of dyes and pigments. chemimpex.comalfa-chemical.com The aromatic ring system and its reactive handles allow it to be chemically transformed into larger, conjugated systems that are characteristic of dye molecules. The specific substituents on the benzene (B151609) ring can influence the final color and properties of the dye, making it a useful building block for creating custom colorants for various applications. chemimpex.com

Pharmaceutical and Medicinal Chemistry Research Applications

Crucial Intermediate in the Synthesis of Therapeutically Active Pharmaceutical Agents

2-Bromo-5-chlorobenzoic acid is a versatile and highly valued building block in the field of organic and medicinal chemistry. chemimpex.com Its unique halogenated structure enhances its reactivity, making it an essential starting material for the synthesis of more complex molecules. chemimpex.com The compound's ability to participate in various chemical reactions, such as electrophilic aromatic substitution, allows for the modification of biological activity in drug design, establishing it as a crucial component in the creation of novel therapeutic agents. chemimpex.com It serves as a key intermediate in the production of a range of pharmaceuticals, most notably a new generation of antidiabetic drugs, and is also explored in the development of agents for pain and inflammation. chemimpex.comthieme-connect.de

Precursor for Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors

The most significant application of this compound in modern medicine is its role as a key intermediate in the synthesis of several Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors. thieme-connect.de This class of drugs has become a cornerstone in the management of type 2 diabetes. thieme-connect.de The compound forms the foundational aromatic core for the diarylmethane structure characteristic of many gliflozin drugs.

This compound is a commercially available and critical starting material for the synthesis of Dapagliflozin. thieme-connect.de In a widely referenced synthetic route, the process begins with the conversion of this compound into its more reactive acyl chloride derivative. thieme-connect.degoogle.com This is typically achieved by reacting it with oxalyl chloride or thionyl chloride in a suitable solvent like dichloromethane (B109758), often with a catalytic amount of N,N-dimethylformamide (DMF). thieme-connect.degoogle.com The resulting 5-bromo-2-chlorobenzoyl chloride is then reacted with phenetole (ethoxybenzene) in a Friedel-Crafts acylation reaction. thieme-connect.de This step, usually catalyzed by a Lewis acid such as aluminum trichloride, yields the key intermediate (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, which is a direct precursor to the diarylmethane core of Dapagliflozin. thieme-connect.degoogle.com

Table 1: Key Reaction in Dapagliflozin Synthesis Starting from this compound

| Reactant 1 | Reactant 2 | Key Reagents | Intermediate Product |

| This compound | Phenetole | Oxalyl chloride, Aluminum trichloride | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |

The synthesis of Empagliflozin also relies on this compound as an essential starting material. guidechem.com The synthetic strategy mirrors that of Dapagliflozin in its initial stages, where the diaryl backbone of the final drug is constructed. The process involves a Friedel-Crafts reaction where this compound is first activated, typically to its acid chloride, and then reacted with a substituted phenyl ether to form a diarylketone intermediate. This ketone is subsequently reduced to form the central methylene bridge of the diarylmethane structure found in Empagliflozin.

While direct synthesis routes for Sotagliflozin starting from this compound are less commonly cited, its utility is noted in the synthesis of a key intermediate. A patent application describes a method for producing 4-bromo-2-(4'-ethoxyphenyl)-1-chlorobenzene, an important building block for SGLT-2 inhibitors like Sotagliflozin. justia.com This process involves a direct acylation reaction between 5-bromo-2-chlorobenzoic acid and phenetole, followed by a one-pot reduction to yield the target diarylmethane intermediate. justia.com

This compound is a precursor in the synthesis of Ertugliflozin. guidechem.comnih.gov Its role is to serve as the starting material for a key intermediate, 5-bromo-2-chlorobenzaldehyde. guidechem.com The synthesis involves the reduction of this compound to the corresponding alcohol, 5-bromo-2-chlorobenzyl alcohol, which is then oxidized to the target aldehyde. guidechem.com This aldehyde is a crucial component for constructing the final molecular structure of Ertugliflozin. guidechem.com

Table 2: SGLT2 Inhibitors Synthesized from this compound or its Derivatives

| Drug | Role of this compound | Key Intermediate |

| Dapagliflozin | Direct Starting Material | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone |

| Empagliflozin | Direct Starting Material | Diarylketone Intermediate |

| Sotagliflozin | Starting material for a key intermediate | 4-bromo-2-(4'-ethoxyphenyl)-1-chlorobenzene |

| Ertugliflozin | Precursor to a key intermediate | 5-Bromo-2-chlorobenzaldehyde |

Role in the Development of Anti-inflammatory and Analgesic Drugs

Beyond its established role in antidiabetic medications, this compound serves as a versatile intermediate in research focused on discovering new anti-inflammatory and analgesic agents. chemimpex.com Its utility lies in its function as a scaffold for synthesizing more complex heterocyclic systems known to possess a range of biological activities.

Research has shown that this compound can be used in copper-catalyzed reactions to produce quinazolinone derivatives. core.ac.uk Quinazolinones are a class of compounds investigated for a wide array of therapeutic effects, including analgesic and anti-inflammatory properties. core.ac.uk Similarly, the compound is a precursor for the synthesis of N-phenylanthranilic acids, which can then be cyclized to form acridones. arkat-usa.org Acridone derivatives are another class of molecules that have been studied for their potential as anti-inflammatory agents. arkat-usa.org

Furthermore, this compound is listed as a chemical reagent in a patent for the synthesis of isoquinolinone derivatives, which are investigated as NK3 receptor antagonists. google.com Antagonism of the NK3 receptor has been linked to antinociceptive and analgesic effects, highlighting another avenue through which this starting material contributes to the development of novel pain therapies. google.com

Application in the Synthesis of Agents for Bacterial Infections

The global challenge of multidrug-resistant (MDR) bacteria necessitates the development of new antimicrobial agents. Research has shown that derivatives of halogenated benzoic acids are promising candidates for this purpose. Specifically, derivatives of 2-chlorobenzoic acid, a structurally related compound, have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains.

In the fight against tuberculosis, a disease caused by Mycobacterium tuberculosis, the development of new drugs is particularly urgent due to the emergence of MDR and extensively drug-resistant (XDR) strains. nuph.edu.uanih.govresearchgate.net In this context, researchers have synthesized hydrazides of 3,5-dibromo-2-chlorobenzoic acid, a close derivative of the subject compound, as potential antitubercular agents. nuph.edu.uaresearchgate.net The synthesis of these compounds is considered a promising avenue for pharmacological screening to identify new leads in tuberculosis treatment. nuph.edu.uaresearchgate.net

Table 1: Antimicrobial Potential of Related Benzoic Acid Derivatives

| Compound Class | Target Pathogen | Key Findings | Reference |

|---|---|---|---|

| 2-Chlorobenzoic acid derivatives (Schiff's bases and esters) | E. coli, S. aureus, B. subtilis | Synthesized compounds showed greater potential against Gram-negative bacteria (E. coli) than Gram-positive bacteria. | nih.gov |

| 3,5-Dibromo-2-chlorobenzoic acid hydrazides | Mycobacterium tuberculosis | Considered promising for pharmacological screening for antitubercular activity due to challenges with MDR-TB. | nuph.edu.uaresearchgate.net |

Use in the Preparation of Antiviral Drugs and Renin Inhibitors

This compound and its isomer, 5-bromo-2-chlorobenzoic acid, are recognized as important intermediates in the synthesis of various pharmaceuticals, including antiviral drugs and renin inhibitors. chemimpex.compatsnap.com

Antiviral Drug Synthesis: The hepatitis C virus (HCV) NS5B polymerase is a critical enzyme for viral replication and a key target for antiviral drug development. natap.orgnih.gov The search for inhibitors of this enzyme has led to the identification of several classes of non-nucleoside compounds. Benzoic acid derivatives have been explored for their antiviral properties, with some showing potent activity against influenza A virus by inhibiting its neuraminidase. nih.gov While direct synthesis of approved HCV drugs from this compound is not detailed in the provided sources, its role as a key intermediate suggests its use in creating complex heterocyclic systems that form the core of such inhibitors. patsnap.com

Renin Inhibitor Preparation: The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in regulating blood pressure, and its initial rate-limiting step is catalyzed by the enzyme renin. nih.govnps.org.au Direct renin inhibitors (DRIs) are therefore an attractive class of antihypertensive agents. nih.govnih.gov The development of potent, orally bioavailable, and safe non-peptidic DRIs has been a significant challenge in medicinal chemistry. nih.gov 5-Bromo-2-chlorobenzoic acid is identified as an important intermediate in the synthesis of these complex molecules, highlighting its utility in constructing drugs that target the cardiovascular system. patsnap.com The design of these inhibitors often involves creating molecules that can bind tightly to the active site of the renin enzyme. nih.govnih.gov

Strategies for Modifying Biological Activity through Structural Derivatization

The biological activity of a compound can be finely tuned by making specific structural modifications. The halogenated phenyl ring and the carboxylic acid group of this compound offer multiple points for derivatization to enhance therapeutic properties. chemimpex.com

Strategies for modification often involve:

Amide and Ester Formation: The carboxylic acid group can be converted into a wide range of amides and esters. This strategy is used to alter physicochemical properties such as solubility, membrane permeability, and metabolic stability. For example, in the development of antitubercular agents, carboxamide derivatives have been a focus of synthesis and structure-activity relationship (SAR) studies. nih.gov

Substitution on the Aromatic Ring: The bromine and chlorine atoms can be replaced or can direct the addition of other functional groups onto the aromatic ring through various coupling reactions. This allows for the exploration of how different substituents in specific positions affect the molecule's interaction with its biological target.

Formation of Heterocyclic Scaffolds: The compound can be used as a building block to construct more complex heterocyclic ring systems. This is a common strategy in drug design, as heterocyclic structures are prevalent in many approved drugs and can provide a rigid framework for orienting functional groups to interact with a target protein.

The goal of these derivatizations is to achieve a proper balance between potency, efficacy, safety, and favorable pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity). nih.gov

Investigating Enzyme Inhibition Mechanisms via Analogues

Analogues derived from this compound are valuable tools for studying the mechanisms of enzyme inhibition. By systematically altering the structure of an inhibitor and observing the effect on its activity, researchers can gain insights into how it interacts with the target enzyme.

Enzyme inhibition can occur through several mechanisms:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the natural substrate from binding. nih.gov

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. natap.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

For instance, in the study of HCV NS5B polymerase inhibitors, researchers determined that a novel class of inhibitors acted through a non-competitive mechanism with respect to the GTP substrate, indicating they bind to an allosteric site. natap.org Similarly, renin inhibitors are designed to block the active site of the renin enzyme, preventing it from cleaving its substrate, angiotensinogen. nps.org.au By synthesizing a series of analogues based on a lead scaffold like this compound and testing their inhibitory kinetics, medicinal chemists can elucidate these mechanisms and design more effective drugs.

Studies on Protein-Ligand Interactions Utilizing Derivatives

Understanding the precise interactions between a drug molecule (ligand) and its target protein is fundamental to modern drug design. Derivatives of this compound can be used in various biophysical and computational techniques to study these interactions.

Table 2: Techniques for Studying Protein-Ligand Interactions

| Technique | Description | Application Example |

|---|---|---|

| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the ligand bound to the protein's active site. | Used in the rational design of a new series of potent renin inhibitors to visualize binding modes. nih.gov |

| Molecular Docking & Simulations | Computational methods that predict the preferred orientation of a ligand when bound to a target protein and simulate its stability over time. | Used to screen a library of compounds against HCV NS5B polymerase and analyze the stability of the most promising candidates. nih.gov |

| Surface Plasmon Resonance (SPR) | A biophysical technique that measures the binding kinetics (association and dissociation rates) between a ligand and a protein in real-time. | Employed to analyze the interaction between potential inhibitors and the HCV NS5B protein. nih.gov |

Advanced Characterization and Analytical Methodologies in Chemical Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in the structural analysis and purity verification of 2-Bromo-5-chlorobenzoic acid. These methods provide detailed information about the molecule's functional groups, connectivity, and atomic composition.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The analysis of these spectra often involves comparison with theoretical calculations to assign the observed vibrational frequencies to specific molecular motions. nih.gov Key characteristic vibrational frequencies for this compound are anticipated to include:

O-H Stretch: A broad absorption band typical for the hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid. researchgate.net

C-O Stretch & O-H Bend: These vibrations, associated with the carboxylic acid group, appear in the fingerprint region.

Aromatic C-H Stretch: Signals appearing above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of bands corresponding to the stretching vibrations of the benzene (B151609) ring.

C-Br and C-Cl Stretch: Vibrations corresponding to the carbon-halogen bonds, typically found in the lower frequency region of the spectrum.

Table 1: Expected Characteristic IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong |

| Aromatic Ring | C-H Stretch | 3000-3100 | Medium |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |

| Aryl Halide | C-Cl Stretch | 700-850 | Strong |

| Aryl Halide | C-Br Stretch | 500-650 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms in a molecule. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The substitution pattern dictates their chemical shifts and coupling patterns (splitting), which can be predicted based on the electronic effects of the bromine, chlorine, and carboxylic acid substituents.

The ¹³C NMR spectrum is expected to display seven unique signals, one for each carbon atom in the molecule. The carbon atom of the carboxylic acid group (C=O) will appear significantly downfield due to deshielding. The chemical shifts of the six aromatic carbons will be influenced by the attached halogen and carboxyl groups.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H | ~7.5 - 8.2 | Doublet, Doublet of doublets |

| Carboxyl H | >10 | Singlet (broad) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~165-175 |

| C-Br | ~115-125 |

| C-Cl | ~130-140 |

| C-COOH | ~130-135 |

| Aromatic C-H | ~125-135 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₇H₄BrClO₂. nist.gov Its molecular weight is 235.46 g/mol . sigmaaldrich.com

The electron ionization (EI) mass spectrum of this compound is particularly informative due to the presence of bromine and chlorine, both of which have characteristic isotopic distributions (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl). This results in a distinctive pattern for the molecular ion peak (M⁺) and any fragments containing these halogens. The NIST Mass Spectrometry Data Center provides reference spectra for this compound. nist.gov The molecular ion peak cluster would be expected around m/z 234, 236, and 238, reflecting the different combinations of isotopes.

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of this compound

| m/z | Interpretation |

| 234/236/238 | Molecular Ion Peak [M]⁺ |

| 217/219/221 | Loss of OH group [M-OH]⁺ |

| 155/157 | Loss of both Br and COOH groups |

| 127 | Loss of Br and Cl |

Data interpreted from characteristic fragmentation patterns and isotopic distributions. nist.gov

Chromatographic Methods for Separation, Quantification, and Purity Profiling

Chromatographic techniques are essential for separating this compound from impurities, isomers, and other reaction components, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Detection

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Reverse-phase (RP) HPLC is commonly employed for this analysis. sielc.comsielc.com In this method, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution.

A typical mobile phase consists of acetonitrile, water, and an acid such as phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.comsielc.com HPLC is crucial for quality control, allowing for the quantification of the main compound and the detection of related substances, such as 2-chlorobenzoic acid, which may be present as an impurity. lobachemie.com This liquid chromatography method is also scalable and can be used for the isolation of impurities in preparative separation. sielc.comsielc.com

The separation of structural isomers, such as this compound and 5-Bromo-2-chlorobenzoic acid, can be challenging but is achievable with optimized HPLC conditions. chromatographytoday.com

Table 5: Typical HPLC Conditions for Analysis of this compound

| Parameter | Condition | Source |

| Method | Reverse Phase (RP) HPLC | sielc.com |

| Column | Newcrom R1 or C18 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) | sielc.comsielc.com |

| Application | Purity Assessment, Isomer Detection, Impurity Profiling | sielc.comlobachemie.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. libretexts.org In the synthesis of derivatives from this compound, TLC can be used to determine when the starting material has been consumed and the desired product has formed. guidechem.com

The process involves spotting a small sample (aliquot) of the reaction mixture onto a TLC plate alongside a spot of the pure starting material (this compound) and often a "co-spot" containing both the starting material and the reaction mixture. libretexts.org The plate is then developed in an appropriate solvent system. As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot corresponding to the product will appear and intensify. libretexts.org The reaction is considered complete when the starting material spot is no longer visible in the reaction lane. libretexts.orgguidechem.com

Table 6: General Procedure for Reaction Monitoring by TLC

| Step | Action | Purpose |

| 1. Spotting | Apply spots of the starting material, reaction mixture, and a co-spot to the TLC plate baseline. | To establish a reference and track changes in the reaction. |

| 2. Development | Place the plate in a sealed chamber with a suitable eluent (mobile phase). | To separate the components based on their polarity. |